molecular formula C6H10F2O3 B068035 3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester CAS No. 165544-31-0

3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester

Cat. No.: B068035
CAS No.: 165544-31-0
M. Wt: 168.14 g/mol
InChI Key: BUWGGHZMTFOAPB-UHFFFAOYSA-N
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Description

2-Hydroxy-3,3-difluorobutyric acid ethyl ester is an organic compound with the molecular formula C6H10F2O3. This compound is a derivative of butyric acid, where the hydrogen atoms at the 3-position are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,3-difluorobutyric acid ethyl ester typically involves the fluorination of a suitable precursor, such as 2-hydroxybutyric acid ethyl ester. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable fluorination techniques, such as the use of elemental fluorine or other fluorine-containing reagents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,3-difluorobutyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-Oxo-3,3-difluorobutyric acid ethyl ester or 2-Hydroxy-3,3-difluorobutyric acid.

    Reduction: 2-Hydroxy-3,3-difluorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3,3-difluorobutyric acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a metabolic inhibitor due to the presence of fluorine atoms, which can affect enzyme activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-3,3-difluorobutyric acid ethyl ester exerts its effects is primarily through its interaction with enzymes and other proteins. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and reactivity. This can lead to inhibition of enzyme activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3,3-difluorobutyric acid: Similar structure but without the ester group.

    3,3-Difluorobutyric acid ethyl ester: Lacks the hydroxyl group.

    2-Hydroxy-3-fluorobutyric acid ethyl ester: Contains only one fluorine atom.

Uniqueness

2-Hydroxy-3,3-difluorobutyric acid ethyl ester is unique due to the presence of both hydroxyl and ester functional groups along with two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3,3-difluoro-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O3/c1-3-11-5(10)4(9)6(2,7)8/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWGGHZMTFOAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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